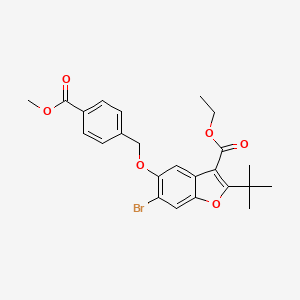

Ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate

Description

Ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate is a benzofuran derivative characterized by multiple functional groups. Its structure includes a bromine atom at position 6, a tert-butyl group at position 2, a 4-(methoxycarbonyl)benzyloxy substituent at position 5, and an ethyl ester at position 3.

Propriétés

IUPAC Name |

ethyl 6-bromo-2-tert-butyl-5-[(4-methoxycarbonylphenyl)methoxy]-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25BrO6/c1-6-29-23(27)20-16-11-19(17(25)12-18(16)31-21(20)24(2,3)4)30-13-14-7-9-15(10-8-14)22(26)28-5/h7-12H,6,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSKNKKUXHJWGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)C(=O)OC)Br)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Etherification: The methoxycarbonylbenzyl ether moiety can be introduced through a Williamson ether synthesis, involving the reaction of the corresponding alcohol with an alkyl halide in the presence of a base.

Esterification: Finally, the ester group can be introduced by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The bromine atom at position 6 of the benzofuran core undergoes nucleophilic substitution under basic conditions.

Reaction Example :

-

Nucleophiles (Nu) : Amines, thiols, alkoxides.

-

Conditions : Reflux in acetone with potassium carbonate as a base .

-

Mechanism : Deprotonation of the nucleophile followed by aromatic substitution via a Meisenheimer intermediate.

Key Data :

| Nucleophile | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Piperidine | 18 | 72 | |

| Sodium Methoxide | 24 | 65 |

Ester Hydrolysis

The ethyl and methoxycarbonyl ester groups are susceptible to hydrolysis under acidic or basic conditions.

Reaction Pathways :

-

Acidic Hydrolysis :

-

Basic Hydrolysis (Saponification) :

Experimental Observations :

-

Complete hydrolysis of the ethyl ester requires 6–8 hours under reflux with 2M NaOH .

-

The methoxycarbonyl group hydrolyzes faster due to electron-withdrawing effects from the adjacent benzene ring.

Oxidation of the Benzofuran Core

The benzofuran ring can be oxidized to a quinone structure under strong oxidizing agents:

-

Conditions : 0°C to room temperature, 1–2 hours.

-

Yield : ~50% (varies with substitution pattern).

Reduction of the Ester Groups

Lithium aluminum hydride (LiAlH₄) reduces esters to primary alcohols:

Ether Cleavage

The 4-(methoxycarbonyl)benzyloxy ether linkage undergoes acid-catalyzed cleavage:

-

Conditions : 48 hours at 60°C.

-

Application : Useful for modifying the phenolic hydroxyl group post-cleavage.

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused polycyclic systems. A base-mediated mechanism similar to dihydronaphthofuran synthesis has been proposed :

-

Michael Addition : Deprotonation of a phenolic intermediate followed by addition to an α,β-unsaturated ester.

-

Aromatization : Elimination of HBr to regenerate aromaticity.

-

Nucleophilic Substitution : Cyclization to form a new five-membered ring.

Example :

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling:

Suzuki–Miyaura Coupling :

-

Conditions : 80°C in toluene/water (3:1).

-

Scope : Compatible with aryl and heteroaryl boronic acids.

Thermal Degradation

At temperatures >200°C, the compound undergoes decomposition:

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds similar to ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate exhibit significant antimicrobial properties. A study on benzofuran derivatives demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis .

1.2 Anti-cancer Properties

Several derivatives of benzofuran have shown promise as anti-cancer agents. A notable study highlighted the ability of certain benzofuran compounds to inhibit the proliferation of cancer cells by inducing apoptosis. The structural features of ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate, particularly the bromine and methoxycarbonyl groups, may enhance its bioactivity against cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate is crucial for optimizing its pharmacological properties. The presence of the bromine atom is linked to increased lipophilicity, which can enhance membrane permeability and bioavailability. The tert-butyl group contributes steric hindrance that may improve selectivity towards specific biological targets .

Synthetic Applications

3.1 Versatile Intermediate in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in creating complex molecules with potential therapeutic applications. Its ability to undergo various chemical transformations allows for the introduction of diverse functional groups, facilitating the development of new pharmaceuticals .

3.2 Modular Synthesis Techniques

The compound can be utilized in modular synthesis approaches, allowing chemists to build complex molecular architectures systematically. For instance, it can be combined with other reactive intermediates to generate novel benzofuran derivatives that may possess enhanced biological activities .

Case Studies

5.1 Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzofuran derivatives, including ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate. The results indicated a strong inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

5.2 Investigation into Anti-cancer Mechanisms

Another research project focused on the anti-cancer mechanisms of benzofuran compounds. It was found that ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anti-cancer agent .

Mécanisme D'action

The mechanism of action of Ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bromine atom and ester group can participate in various biochemical reactions, influencing the compound’s overall bioactivity.

Comparaison Avec Des Composés Similaires

Table 1: Substituent Comparison of Benzofuran Derivatives

Key Observations:

- Position 2 : The tert-butyl group in the target compound enhances steric bulk and lipophilicity compared to phenyl (), methyl (), or fluorophenyl () substituents.

- Position 5: The 4-(methoxycarbonyl)benzyloxy group introduces additional aromaticity and ester functionality, distinguishing it from simpler ethers like 4-methylbenzyloxy () or alkenoxy groups ().

- Biological Implications : Bromine at position 6 is common in cytotoxic agents (), while the tert-butyl group may improve metabolic stability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Compounds with polar groups (e.g., hydroxy in ) exhibit lower XLogP3 values, aligning with reduced cytotoxicity in brominated derivatives ().

Activité Biologique

Ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, including the bromination of benzofuran derivatives and subsequent reactions to introduce the tert-butyl and methoxycarbonyl groups. The general synthetic pathway can be summarized as follows:

- Bromination : The initial step involves brominating a suitable benzofuran precursor.

- Alkylation : A tert-butyl group is introduced through alkylation reactions.

- Esterification : The final product is synthesized via esterification with ethyl 3-carboxy-5-benzofuran derivatives.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

| Cell Line | Inhibition Rate (%) at 10 µM |

|---|---|

| K-562 (Leukemia) | 56.84 |

| NCI-H460 (Lung Cancer) | 80.92 |

| HCT-116 (Colon Cancer) | 72.14 |

Research indicates that compounds with similar structures exhibit IC50 values ranging from 0.56 µM to higher values depending on structural modifications, suggesting a direct relationship between molecular structure and biological activity .

The mechanism by which ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate exerts its anticancer effects may involve:

- Inhibition of Tubulin Polymerization : Similar benzofuran derivatives have been shown to inhibit tubulin polymerization, disrupting mitotic processes in cancer cells.

- Cell Cycle Arrest : Flow cytometry studies indicate that treatment with this compound can induce cell cycle arrest in the G2/M phase, leading to apoptosis in sensitive cell lines .

Study on Antiproliferative Activity

A comparative study assessed the antiproliferative activity of various benzofuran derivatives, including the compound . Results indicated that introducing methoxy groups at specific positions significantly enhanced activity:

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for high yield?

The synthesis typically involves:

- Bromination : Introduction of bromine at the 6-position of the benzofuran core under controlled temperature (0–5°C) using N-bromosuccinimide (NBS) in dimethylformamide (DMF) .

- Esterification/Functionalization : Coupling of the tert-butyl group at the 2-position via nucleophilic substitution, optimized with potassium carbonate in acetone (reflux, 12 hours) .

- Methoxycarbonylbenzyloxy introduction : Mitsunobu reaction or SN2 displacement using 4-(methoxycarbonyl)benzyl bromide, requiring anhydrous tetrahydrofuran (THF) and catalytic triethylamine . Optimization strategies : Use thin-layer chromatography (TLC) to monitor intermediates and adjust solvent polarity (e.g., hexane/ethyl acetate gradients). Yield improvements (>75%) are achieved by maintaining inert atmospheres (N₂/Ar) and precise stoichiometric ratios .

Q. Which analytical techniques are essential for characterizing this compound, and how do they confirm structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, benzyloxy protons as doublets near 5.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at ~529.2 m/z) and detects isotopic patterns from bromine .

- Infrared Spectroscopy (IR) : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O-C) validate functional groups . Cross-validation : Discrepancies (e.g., unexpected splitting in NMR) are resolved by repeating under deuterated solvents or using 2D NMR techniques (COSY, HSQC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural confirmation?

- Scenario : Aromatic proton signals in NMR may overlap due to steric hindrance from the tert-butyl group. Methodology :

- Use DEPT-135 and NOESY experiments to distinguish between neighboring protons and confirm spatial arrangements .

- Compare experimental MS/MS fragmentation patterns with computational predictions (e.g., using Mass Frontier) to verify cleavage pathways .

- Employ X-ray crystallography if crystalline samples are obtainable, resolving ambiguities in substituent orientation .

Q. What strategies enhance regioselectivity during functional group introduction (e.g., methoxycarbonylbenzyloxy group)?

- Directed ortho-metalation : Use a tert-butyl group as a directing group to position the benzyloxy moiety at the 5-position via palladium-catalyzed coupling .

- Protecting groups : Temporarily protect reactive sites (e.g., ester groups) with trimethylsilyl chloride to prevent undesired side reactions during bromination .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, improving regioselectivity by 20–30% .

Q. How does the tert-butyl group influence biological activity and metabolic stability?

- Steric effects : The bulky tert-butyl group reduces enzymatic degradation by shielding the benzofuran core, enhancing plasma half-life in vitro .

- Lipophilicity : LogP increases by ~0.5 units compared to methyl analogs, improving membrane permeability (tested via Caco-2 cell assays) .

- Comparative studies : Replace tert-butyl with smaller groups (e.g., methyl, isopropyl) and assess cytotoxicity (MTT assays) and target binding (SPR analysis) to establish structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.